molecular formula C24H25NO6S B281114 Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281114
M. Wt: 455.5 g/mol
InChI Key: ADOSXJILWBDLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as MCC-478, is a synthetic compound that has been developed for scientific research purposes. It is a member of the benzofuran class of compounds and has been found to have potential applications in cancer research.

Mechanism of Action

The exact mechanism of action of Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis. In addition, it has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. It has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
However, there are also some limitations to the use of Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer being studied. In addition, further studies are needed to determine its optimal dosage and administration schedule.

Future Directions

There are several future directions for research on Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. Another area of research is the investigation of the potential use of Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in combination with other anticancer agents. Finally, further studies are needed to determine the optimal dosing and administration schedule for Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in clinical trials.

Synthesis Methods

The synthesis of Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-aminobenzofuran-3-carboxylic acid with cyclohexyl isocyanate and phenylsulfonyl chloride, followed by esterification with methyl iodide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.

properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H25NO6S/c1-16-22(24(27)30-2)20-15-18(13-14-21(20)31-16)25(23(26)17-9-5-3-6-10-17)32(28,29)19-11-7-4-8-12-19/h4,7-8,11-15,17H,3,5-6,9-10H2,1-2H3

InChI Key

ADOSXJILWBDLLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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